Methyl 2-[4-(aminomethyl)phenyl]benzoate
Description
Methyl 2-[4-(aminomethyl)phenyl]benzoate is a benzoate ester featuring a 4-(aminomethyl)phenyl substituent at the 2-position of the benzene ring. This compound combines a methyl ester group with an aminomethyl-functionalized biphenyl scaffold, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from methods described for analogous compounds in and .
Properties
CAS No. |
133052-21-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 2-[4-(aminomethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10,16H2,1H3 |
InChI Key |
LTSYIBPODUDLIX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CN |
Synonyms |
4'-(AMINOMETHYL)-BIPHENYL-2-CARBOXYLIC ACID METHYL ESTER |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232-11-7)
- Structure: 4-(aminomethyl)phenyl group attached at the 4-position of the benzoate ring.
- Key Differences : The para-substitution alters electronic properties and steric accessibility compared to the ortho-substituted target compound. This isomer is frequently used in histone deacetylase (HDAC) inhibitor synthesis .
- Applications : Acts as a precursor in drug development due to its amine functionality, which can be modified for improved pharmacokinetics .
(S)-Methyl 4-(1-aminoethyl)benzoate (CAS 222714-37-6)
- Structure : Ethylamine side chain with a stereocenter at the 4-position.
- Applications : Explored in chiral drug synthesis, where stereospecificity is critical for activity .
Halogenated Derivatives
Methyl 2-[4-(bromomethyl)phenyl]benzoate (CAS 114772-38-2)
- Structure : Bromomethyl substituent at the 4-position of the biphenyl moiety.
- Key Differences : Bromine’s electronegativity and bulkiness make this compound reactive in Suzuki-Miyaura cross-coupling reactions. It is an intermediate in telmisartan (antihypertensive drug) synthesis .
- Applications : Used to introduce aryl halide motifs in complex molecules .
Aromatic Ring Modifications
Methyl 4-(2-aminophenyl)benzoate (CAS 5737-79-1)
- Structure: 2-aminophenyl group at the 4-position of the benzoate.
- Key Differences : The amine is directly attached to the aromatic ring, reducing conformational flexibility compared to the target compound’s methylene-linked amine. This structure is utilized in palladium-catalyzed coupling reactions .
Piperazine-Linked Quinoline Derivatives (: C1–C7)
These compounds (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but incorporate quinoline-piperazine moieties.
- Key Differences : The extended aromatic systems and piperazine linkage enhance HDAC inhibition potency, as demonstrated in biological assays .
- Applications : Investigated for anticancer and anti-inflammatory activities .
Data Table: Comparative Analysis of Key Compounds
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